molecular formula C11H13ClN2O4 B4192383 N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide

N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide

Cat. No. B4192383
M. Wt: 272.68 g/mol
InChI Key: AYKBATWMKCLCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide (CNEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNEP is a yellow crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide is in the development of new drugs. N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has been found to have potential as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential use in treating cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide is not fully understood. However, it is believed that N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide works by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition leads to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has been shown to have several biochemical and physiological effects. In animal studies, N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has been found to reduce inflammation and pain. It has also been shown to have antipyretic effects, reducing fever in animals. Additionally, N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has been found to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other chemicals that may be more harmful to researchers. Additionally, N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide is relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to using N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide in lab experiments. One limitation is that N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide is not water-soluble, which can make it challenging to use in aqueous solutions. Additionally, N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has a short half-life, meaning that its effects may not be long-lasting.

Future Directions

There are several future directions for research on N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide. One potential area of research is in the development of new drugs based on N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide. Researchers could explore the potential of N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, researchers could investigate the potential of N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide in treating cancer and other diseases.
Another area of research could be in the development of new synthesis methods for N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide. Researchers could explore alternative methods for synthesizing N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide that are more efficient and produce a higher yield of the final product.
Conclusion
In conclusion, N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product. N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has been studied for its potential use in drug development, and its mechanism of action involves the inhibition of inflammatory mediators. N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide has several biochemical and physiological effects, and its low toxicity profile makes it a potential candidate for drug development. While there are limitations to using N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide in lab experiments, there are also several future directions for research on this promising chemical compound.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-2-18-6-5-11(15)13-10-4-3-8(14(16)17)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKBATWMKCLCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)-3-ethoxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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